Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate
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Overview
Description
Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with various alkyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of a pyran derivative with a long-chain fatty acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets such as enzymes or receptors. The pyran ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pentadecylic acid: A common odd-chain fatty acid found in dairy fat and ruminant meat.
Hexadecanoyl compounds:
Uniqueness
Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate is unique due to its combination of a long alkyl chain with a pyran ring and ester functionalities. This structure imparts specific physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in different fields.
Properties
IUPAC Name |
pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(40)44-32-34-31-36(39)35(33-43-34)38(41)42-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30,32H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMHVDNYRWTPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)C(=O)OCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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